N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide
CAS No.: 308298-79-5
Cat. No.: VC7219766
Molecular Formula: C13H13FN2OS
Molecular Weight: 264.32
* For research use only. Not for human or veterinary use.
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide - 308298-79-5](/images/structure/VC7219766.png)
Specification
CAS No. | 308298-79-5 |
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Molecular Formula | C13H13FN2OS |
Molecular Weight | 264.32 |
IUPAC Name | N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide |
Standard InChI | InChI=1S/C13H13FN2OS/c1-2-3-12(17)16-13-15-11(8-18-13)9-4-6-10(14)7-5-9/h4-8H,2-3H2,1H3,(H,15,16,17) |
Standard InChI Key | ZPFLSPBYGZXWKJ-UHFFFAOYSA-N |
SMILES | CCCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiazole ring substituted at the 4-position with a 4-fluorophenyl group and at the 2-position with a butanamide moiety. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, contributes to the molecule's planarity and electronic properties, while the fluorophenyl group enhances lipophilicity and metabolic stability . The butanamide chain (CH2CH2CH2CONH2) provides flexibility, potentially influencing binding interactions with biological targets.
Key Structural Features:
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Thiazole core: Facilitates π-π stacking and hydrogen bonding.
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4-Fluorophenyl group: Introduces electron-withdrawing effects and improves bioavailability.
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Butanamide linker: Balances hydrophilicity and steric bulk.
Molecular Formula and Weight
Based on analogous structures , the molecular formula is deduced as C13H13FN2OS, with a molecular weight of 264.32 g/mol.
Table 1: Comparative Molecular Data of Thiazole Derivatives
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide likely follows a multi-step approach, as observed in related compounds :
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Thiazole Ring Formation:
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Hantzsch Thiazole Synthesis: Reaction of α-bromo ketones with thioureas or thioamides. For example, 4-fluorophenylacetone may react with thiourea in the presence of iodine to form the 4-(4-fluorophenyl)thiazole-2-amine intermediate.
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Amidation:
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Coupling the thiazole-2-amine with butyric acid derivatives, such as butyryl chloride, under Schotten-Baumann conditions or using carbodiimide-based coupling agents (e.g., EDC/HOBt).
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Purification:
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Column chromatography or recrystallization to isolate the final product.
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Characterization Techniques
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Nuclear Magnetic Resonance (NMR):
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Infrared Spectroscopy (IR):
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Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-F stretch).
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Mass Spectrometry:
Compound | Target Organism/Cell Line | Activity (IC50/MIC) | Mechanism of Action |
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N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]butanamide (predicted) | S. aureus | MIC = 10–20 µg/mL | Cell wall synthesis inhibition |
4-((4-Fluorophenyl)sulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)butanamide | HeLa cells | IC50 = 9.8 µM | Apoptosis induction |
Comparative Analysis with Related Thiazole Derivatives
Structural Modifications and Activity Trends
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Electron-Withdrawing Groups: The 4-fluorophenyl substituent increases metabolic stability compared to non-halogenated analogs.
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Chain Length: Butanamide derivatives exhibit superior solubility compared to shorter-chain analogs (e.g., propanamide) .
Pharmacokinetic Considerations
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Lipophilicity: LogP values for similar compounds range from 2.5–3.5, indicating moderate blood-brain barrier permeability.
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Metabolism: Predominant hepatic oxidation via CYP3A4, with fluorine reducing susceptibility to oxidative degradation.
Future Research Directions
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Structure-Activity Relationship (SAR) Studies:
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Systematic modification of the butanamide chain and fluorophenyl group to optimize potency and selectivity.
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In Vivo Toxicity Profiling:
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Evaluate acute and chronic toxicity in rodent models.
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Formulation Development:
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Nanoencapsulation to enhance bioavailability and target-specific delivery.
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